molecular formula C14H30BN3O14 B1259277 Tris-Borate-EDTA buffer, 5X CAS No. 610769-35-2

Tris-Borate-EDTA buffer, 5X

Cat. No. B1259277
M. Wt: 475.21 g/mol
InChI Key: OSBLTNPMIGYQGY-UHFFFAOYSA-N
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Patent
US05571672

Procedure details

0.089 M Tris base, 0.089 M boric acid, 0.002 M EDTA.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].[B:9]([OH:12])([OH:11])[OH:10].[CH2:13]([N:24]([CH2:29][C:30]([OH:32])=[O:31])[CH2:25][C:26]([OH:28])=[O:27])[CH2:14][N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=[O:18]>>[B:9]([OH:12])([OH:11])[OH:10].[CH2:14]([N:15]([CH2:20][C:21]([OH:23])=[O:22])[CH2:16][C:17]([OH:19])=[O:18])[CH2:13][N:24]([CH2:29][C:30]([OH:32])=[O:31])[CH2:25][C:26]([OH:28])=[O:27].[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(CO)(CO)N)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
B(O)(O)O.C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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